molecular formula C9H8BrClO B13943626 8-Bromo-6-chlorochromane

8-Bromo-6-chlorochromane

Cat. No.: B13943626
M. Wt: 247.51 g/mol
InChI Key: UDYKNVSUCXAVCW-UHFFFAOYSA-N
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Description

8-Bromo-6-chlorochromane: is a chemical compound with the molecular formula C9H4BrClO2 It is a derivative of chromane, a bicyclic organic compound, and features both bromine and chlorine substituents on its aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chlorochromane typically involves the bromination and chlorination of chromane derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms at the desired positions on the chromane ring. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform, and the reactions are carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control the reaction parameters. The purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 8-Bromo-6-chlorochromane can undergo oxidation reactions to form corresponding chromone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of dihydrochromane derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Reagents such as sodium methoxide or potassium tert-butoxide are commonly employed.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Chromone derivatives.

    Reduction: Dihydrochromane derivatives.

    Substitution: Various substituted chromane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 8-Bromo-6-chlorochromane is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is investigated for its potential as a pharmacological agent. Its halogenated structure may interact with biological targets, making it a candidate for drug development studies.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. Its ability to modulate biological pathways is of significant interest in medicinal chemistry.

Industry: this compound is used in the production of specialty chemicals and materials. Its halogenated structure imparts unique properties to polymers and other industrial products.

Mechanism of Action

The mechanism of action of 8-Bromo-6-chlorochromane involves its interaction with specific molecular targets. The bromine and chlorine atoms on the chromane ring can form halogen bonds with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. Pathways involved in its mechanism of action include modulation of enzyme activity and interaction with cellular receptors.

Comparison with Similar Compounds

    6,8-Dichlorochromane: Similar structure but with two chlorine atoms instead of bromine and chlorine.

    6-Bromo-8-chlorochromane: Similar structure but with the positions of bromine and chlorine swapped.

    8-Bromo-6-chloro-4-hydroxychromane: Similar structure with an additional hydroxyl group.

Uniqueness: 8-Bromo-6-chlorochromane is unique due to the specific positioning of the bromine and chlorine atoms on the chromane ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

8-bromo-6-chloro-3,4-dihydro-2H-chromene

InChI

InChI=1S/C9H8BrClO/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h4-5H,1-3H2

InChI Key

UDYKNVSUCXAVCW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC(=C2)Cl)Br)OC1

Origin of Product

United States

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